GDC-0326

Overview

Description

GDC-0326 is a small molecule drug that acts as a selective inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα). It was initially developed by Genentech, Inc. and is primarily used in the treatment of various types of cancer, particularly those with hyperactivation of PI3Kα, which is linked to poor prognosis .

Mechanism of Action

Target of Action

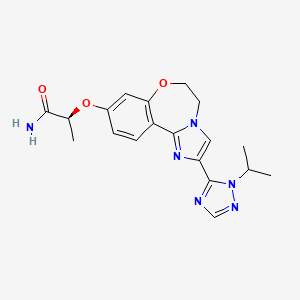

GDC-0326, also known as (S)-2-((2-(1-isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide, is a potent and selective inhibitor of PI3Kα (Phosphatidylinositol 3 kinase alpha) . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an attractive target for therapeutic interventions .

Mode of Action

This compound interacts with PI3Kα, inhibiting its activity . This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is often overactive in various types of cancer . By blocking this pathway, this compound can help control cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular processes, including cell survival, growth, and proliferation. When PI3Kα is inhibited by this compound, the downstream effects include a decrease in AKT phosphorylation and subsequent reduction in mTOR signaling . This leads to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .

Pharmacokinetics

This compound has been found to be highly stable in human and rat liver microsomes, suggesting a good correlation with in vivo rat clearance . It has consistently low clearance and high oral bioavailability across species tested, enabling significant sustained free drug levels . These properties suggest that this compound has favorable pharmacokinetic characteristics for therapeutic use .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of cell death and the suppression of cell growth. Specifically, this compound has been found to effectively suppress the growth of colorectal cancer (CRC) cells in a dose-dependent manner . The induction of a form of programmed cell death known as necroptosis by this compound was correlated with the modulation of receptor-interacting protein kinase (RIPK) 1 and RIPK3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GDC-0326 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

- Formation of the imidazo[1,2-d][1,4]benzoxazepine core.

- Introduction of the triazole ring.

- Coupling of the isopropyl group.

- Final functionalization to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

GDC-0326 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

GDC-0326 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the PI3Kα pathway.

Biology: Investigated for its role in cellular metabolism, proliferation, and survival.

Medicine: Explored as a potential therapeutic agent for various cancers, particularly colorectal cancer.

Industry: Utilized in the development of new cancer therapies and drug discovery.

Comparison with Similar Compounds

Similar Compounds

Alpelisib: Another PI3Kα inhibitor used in the treatment of breast cancer.

Buparlisib: A pan-PI3K inhibitor with broader activity against multiple PI3K isoforms.

Copanlisib: A PI3K inhibitor with activity against both PI3Kα and PI3Kδ.

Uniqueness

GDC-0326 is unique in its high selectivity for PI3Kα over other PI3K isoforms, which reduces off-target effects and improves its therapeutic profile. This selectivity makes it a promising candidate for combination therapies with other anticancer agents, such as 5-fluorouracil, to enhance antitumor efficacy .

Biological Activity

GDC-0326 is a selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, developed by Genentech, Inc. This compound has garnered significant attention due to its potential therapeutic applications in treating various neoplasms, particularly those characterized by hyperactivation of the PI3K pathway, which is often associated with poor prognostic outcomes in cancer patients.

- Molecular Formula : C19H22N6O3

- CAS Registry Number : 1282514-88-8

- InChIKey : SIKYDKLGPWRPMZ-LBPRGKRZSA-N

This compound specifically targets the PI3Kα isoform, which plays a crucial role in regulating cellular processes such as metabolism, proliferation, and survival. The inhibition of this pathway can lead to reduced tumor growth and metastasis in cancers where PI3Kα is hyperactivated.

Efficacy in Preclinical Models

Research has demonstrated that this compound exhibits potent antitumor activity in various preclinical models:

-

Pancreatic Neuroendocrine Tumors (PanNETs) :

- A study utilizing RIP1-Tag2 mice, a model for PanNETs, showed that treatment with this compound significantly reduced tumor growth and metastasis compared to control groups. The compound was found to decrease the incidence of liver and lymph node metastasis, indicating its potential as a therapeutic agent in managing these tumors .

- Colorectal Cancer (CRC) :

Comparative Data on Biological Activity

Case Study 1: Efficacy in PanNETs

In a controlled study involving RIP1-Tag2 mice treated with this compound, notable reductions in tumor size were observed after 4 weeks of treatment compared to untreated controls. The study highlighted the importance of PI3Kα inhibition in reducing not only tumor size but also vascular area within tumors, suggesting a dual effect on both tumor cells and their microenvironment.

Case Study 2: Combination Therapy

Another investigation explored the effects of combining this compound with standard chemotherapeutic agents. The results indicated that this compound enhanced the efficacy of 5-fluorouracil (5-FU) in CRC models, suggesting that it could be beneficial as part of combination therapy regimens .

Conclusion and Future Directions

The biological activity of this compound underscores its potential as a selective PI3Kα inhibitor with significant implications for cancer therapy. Its ability to inhibit tumor growth and metastasis in preclinical models positions it as a promising candidate for clinical trials targeting cancers driven by PI3K pathway activation. Future research should focus on optimizing dosing strategies and exploring combination therapies to maximize therapeutic outcomes.

Properties

IUPAC Name |

(2S)-2-[[2-(2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3/c1-11(2)25-19(21-10-22-25)15-9-24-6-7-27-16-8-13(28-12(3)17(20)26)4-5-14(16)18(24)23-15/h4-5,8-12H,6-7H2,1-3H3,(H2,20,26)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKYDKLGPWRPMZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NC=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)OC(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)OC1=CC2=C(C=C1)C3=NC(=CN3CCO2)C4=NC=NN4C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282514-88-8 | |

| Record name | GDC-0326 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282514888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0326 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPJ2JD8YZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.